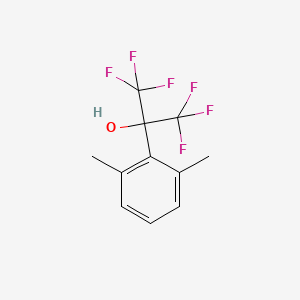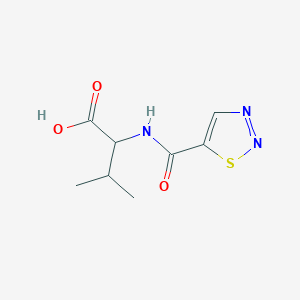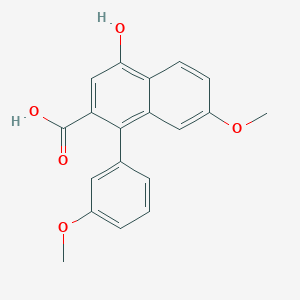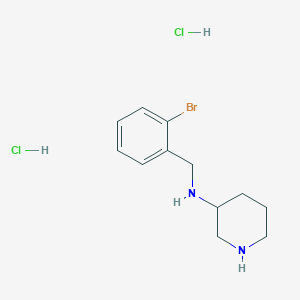
2-(2,6-Dimethylphenyl)hexafluoro-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylphenyl)hexafluoro-2-propanol is an organic compound characterized by the presence of a hexafluoro-2-propanol group attached to a 2,6-dimethylphenyl group. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)hexafluoro-2-propanol typically involves the reaction of hexafluoropropylene with 2,6-dimethylphenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific reaction temperatures to optimize yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with enhanced efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dimethylphenyl)hexafluoro-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hexafluoro-2-propanol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds .
Applications De Recherche Scientifique
2-(2,6-Dimethylphenyl)hexafluoro-2-propanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethylphenyl)hexafluoro-2-propanol involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. Its high polarity and hydrogen-bonding ability enhance its reactivity and solubilizing properties, making it effective in various chemical and biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexafluoroisopropanol: Shares similar properties but lacks the 2,6-dimethylphenyl group.
2,2,2-Trifluoroethanol: Another fluorinated alcohol with different reactivity and applications.
Uniqueness
2-(2,6-Dimethylphenyl)hexafluoro-2-propanol is unique due to the presence of both the hexafluoro-2-propanol and 2,6-dimethylphenyl groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in specialized applications where both high polarity and specific aromatic interactions are required .
Propriétés
Formule moléculaire |
C11H10F6O |
|---|---|
Poids moléculaire |
272.19 g/mol |
Nom IUPAC |
2-(2,6-dimethylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C11H10F6O/c1-6-4-3-5-7(2)8(6)9(18,10(12,13)14)11(15,16)17/h3-5,18H,1-2H3 |
Clé InChI |
JRZQBGUBUOJBEL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)C(C(F)(F)F)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[amino(phenyl)methylidene]-2-chloroacetamide](/img/structure/B14775367.png)

![4-[2-[2-[3-(Anilinomethylidene)-2-chlorocyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]butane-1-sulfonate](/img/structure/B14775385.png)
![N-[(5-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14775388.png)




